molecular formula C3H2F3N B1590400 3,3,3-Trifluoropropionitrile CAS No. 20530-38-5

3,3,3-Trifluoropropionitrile

Cat. No.: B1590400
CAS No.: 20530-38-5
M. Wt: 109.05 g/mol
InChI Key: WDGHUZCUXKJUJQ-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropionitrile: is an organic compound with the molecular formula C3H2F3N . It is a colorless liquid with a boiling point of approximately 92°C and a density of 1.279 g/cm³ . This compound is characterized by the presence of three fluorine atoms attached to the carbon adjacent to the nitrile group, making it a trifluoromethyl-substituted nitrile.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoropropionitrile can be synthesized through various methods. One common synthetic route involves the reaction of 3,3,3-trifluoropropionic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia to yield the nitrile . Another method involves the reaction of 3,3,3-trifluoropropanol with cyanogen bromide in the presence of a base to form the nitrile .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoropropionitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium alkoxides or thiolates in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Hydrolysis: Aqueous acid or base solutions, often heated to accelerate the reaction.

Major Products:

    Nucleophilic Substitution: Substituted amines, ethers, or thioethers.

    Reduction: 3,3,3-Trifluoropropylamine.

    Hydrolysis: 3,3,3-Trifluoropropionic acid or 3,3,3-Trifluoropropionamide.

Scientific Research Applications

Chemistry: 3,3,3-Trifluoropropionitrile is used as a building block in organic synthesis to introduce the trifluoromethyl group into target molecules. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize bioactive compounds with potential therapeutic applications. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .

Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various fluorinated compounds. Its unique properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of 3,3,3-trifluoropropionitrile depends on its specific application. In organic synthesis, it acts as a precursor to introduce the trifluoromethyl group into target molecules. The trifluoromethyl group is known to influence the electronic properties of molecules, enhancing their reactivity and stability .

Comparison with Similar Compounds

  • 2,2,2-Trifluoroethyl cyanide
  • 2-Bromo-2-cyanohexafluoropropane
  • 2,3,3,3-Tetrafluoropropionitrile

Comparison: 3,3,3-Trifluoropropionitrile is unique due to the position of the trifluoromethyl group adjacent to the nitrile group, which imparts distinct electronic and steric properties. Compared to 2,2,2-trifluoroethyl cyanide, it has a different reactivity profile due to the different positioning of the fluorine atoms. The presence of the trifluoromethyl group in this compound enhances its stability and makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

3,3,3-trifluoropropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3N/c4-3(5,6)1-2-7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGHUZCUXKJUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507413
Record name 3,3,3-Trifluoropropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20530-38-5
Record name 3,3,3-Trifluoropropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Trifluoropropionitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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